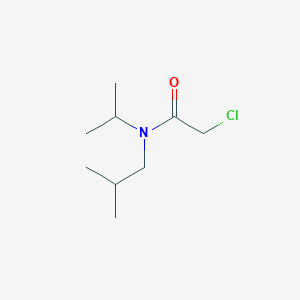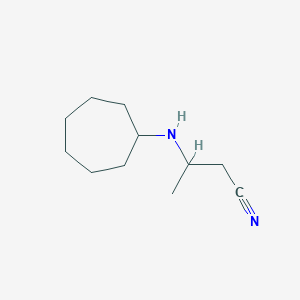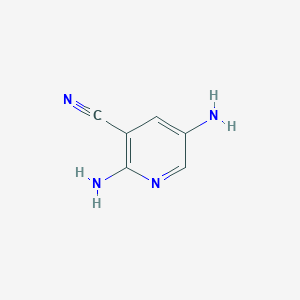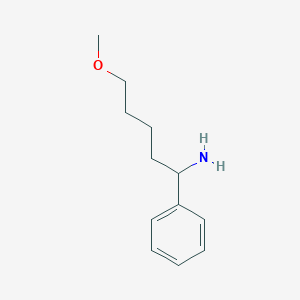![molecular formula C8H8N2O2 B1427679 5-Methoxypyrrolo[3,2-b]pyridin-1-ol CAS No. 1381944-65-5](/img/structure/B1427679.png)
5-Methoxypyrrolo[3,2-b]pyridin-1-ol
Vue d'ensemble
Description
5-Methoxypyrrolo[3,2-b]pyridin-1-ol is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It is a versatile material with diverse applications in scientific research. It exhibits intriguing properties that can be harnessed for drug discovery, material synthesis, and biological studies.
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8N2O2/c1-12-8-3-2-7-6 (9-8)4-5-10 (7)11/h2-5,11H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound has a molecular weight of 164.16 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Synthesis of Natural Alkaloids and Pharmaceuticals
The utility of "5-Methoxypyrrolo[3,2-b]pyridin-1-ol" derivatives in the synthesis of complex natural products and pharmaceuticals is significant. For example, a study demonstrated the application of palladium-mediated functionalization for the total synthesis of Variolin B and Deoxyvariolin B, natural alkaloids with potential anticancer properties. This approach underscores the versatility of pyrrolopyridine derivatives in constructing pharmacologically relevant molecules (A. Baeza et al., 2010).
Development of Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds, which are crucial in the development of new drugs, has benefited from derivatives of "this compound." For instance, the creation of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives from tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes highlights the compound's role in generating new chemical entities with potential biological activities (H. A. A. El-Nabi, 2004).
Molecular Electronics and Material Science
The synthesis and characterization of novel compounds like HMBPP, derived from "this compound," have implications for material science, particularly in the context of molecular electronics and photonics. Such compounds are explored for their nonlinear optical (NLO) properties, quantum studies, and thermodynamic stability, contributing to the advancement in the design of new materials for electronic applications (S. A. Halim & M. Ibrahim, 2022).
Biocatalysis and Green Chemistry
The catalytic transformation of pyridine derivatives, including "this compound," using biocatalysts represents an eco-friendly approach to chemical synthesis. For instance, the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives underscores the potential of biocatalysis in the synthesis of complex organic molecules, contributing to the principles of green chemistry (J. Stankevičiūtė et al., 2016).
Corrosion Inhibition
Derivatives of "this compound" have been investigated for their corrosion inhibition properties, demonstrating the chemical's applicability beyond pharmaceuticals and into industrial applications. This includes the development of novel corrosion inhibitors for metals, showcasing the compound's versatility and potential in addressing practical industrial challenges (P. Dohare et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol are currently unknown. This compound is a subject of ongoing research and its specific targets are yet to be identified .
Mode of Action
As research progresses, more information about how this compound interacts with its targets will become available .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Propriétés
IUPAC Name |
1-hydroxy-5-methoxypyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-3-2-7-6(9-8)4-5-10(7)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRVVWDKMHNZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743055 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-65-5 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B1427597.png)


![[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427602.png)




![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)





